Home > Products > Screening Compounds P141326 > 2-M-Hydroxy paclitaxel
2-M-Hydroxy paclitaxel -

2-M-Hydroxy paclitaxel

Catalog Number: EVT-1785088
CAS Number:
Molecular Formula: C47H51NO15
Molecular Weight: 869.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Paclitaxel is originally derived from the bark of the Pacific yew tree (Taxus brevifolia), but due to sustainability concerns and limited availability, alternative sources have been explored. These include semi-synthetic methods from related compounds found in other Taxus species, as well as biosynthetic pathways utilizing endophytic fungi that produce paclitaxel or its derivatives, including 2-M-Hydroxy paclitaxel .

Classification

2-M-Hydroxy paclitaxel falls under the classification of taxanes, a class of diterpenes known for their antitumor activity. It is specifically categorized as a taxoid due to its structural relationship with paclitaxel.

Synthesis Analysis

Methods

The synthesis of 2-M-Hydroxy paclitaxel can be achieved through various methods:

  1. Total Synthesis: This involves multi-step chemical reactions starting from simpler organic compounds to construct the complex structure of 2-M-Hydroxy paclitaxel. Notable synthetic routes have been developed that include key steps such as cyclization and oxidation to introduce the hydroxyl group at the desired position .
  2. Semi-Synthesis: This method utilizes paclitaxel as a starting material, which undergoes chemical modifications to yield 2-M-Hydroxy paclitaxel. Techniques such as selective hydroxylation can be employed to achieve this transformation .
  3. Biosynthesis: Recent advancements have explored microbial and plant-based systems for producing 2-M-Hydroxy paclitaxel through engineered metabolic pathways. This approach aims to enhance yield and reduce reliance on traditional extraction methods .

Technical Details

The synthetic routes often involve protecting group strategies to ensure selective reactions occur at specific sites on the paclitaxel molecule. For instance, protecting groups may be used during hydroxylation to prevent unwanted reactions at other reactive sites.

Molecular Structure Analysis

Structure

The molecular structure of 2-M-Hydroxy paclitaxel retains the core taxane skeleton found in paclitaxel, with a hydroxyl group (-OH) positioned at the 2-carbon atom. The structural formula can be represented as follows:

C47H51N1O14C_{47}H_{51}N_{1}O_{14}

This formula indicates that 2-M-Hydroxy paclitaxel has 47 carbon atoms, 51 hydrogen atoms, one nitrogen atom, and 14 oxygen atoms.

Data

  • Molecular Weight: Approximately 853.9 g/mol
  • Melting Point: Specific melting point data may vary based on purity and synthesis method but is generally reported around 200-205 °C.
Chemical Reactions Analysis

Reactions

The primary chemical reaction involving 2-M-Hydroxy paclitaxel is its formation from paclitaxel through hydroxylation. This reaction can be facilitated by various reagents or catalysts that promote selective addition of hydroxyl groups:

  1. Hydroxylation Reaction: The introduction of the hydroxyl group can be achieved using reagents such as boron trifluoride etherate or other Lewis acids under controlled conditions to ensure selectivity.
  2. Deprotection Reactions: If protecting groups are used during synthesis, subsequent deprotection reactions must be performed carefully to yield the final product without degrading it .

Technical Details

Reactions are typically monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to assess progress and purity.

Mechanism of Action

Process

The mechanism of action for 2-M-Hydroxy paclitaxel is believed to be similar to that of paclitaxel itself, involving stabilization of microtubules and prevention of their depolymerization during cell division. This action disrupts normal mitotic processes in cancer cells, leading to apoptosis:

  1. Microtubule Stabilization: The compound binds to the β-subunit of tubulin within microtubules.
  2. Inhibition of Cell Division: By stabilizing microtubules, it prevents their breakdown, effectively halting mitosis and leading to cell death.

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and ethanol but poorly soluble in water.
  • Stability: Stability may vary based on environmental conditions; proper storage conditions are essential for maintaining potency.

Chemical Properties

  • pH Sensitivity: The stability and solubility may change with pH variations.
  • Reactivity: The presence of a hydroxyl group increases reactivity towards electrophiles, which can be exploited in further synthetic modifications.
Applications

Scientific Uses

2-M-Hydroxy paclitaxel is primarily studied for its potential therapeutic applications in oncology. Its unique structural modifications may lead to enhanced efficacy against resistant cancer cell lines compared to traditional paclitaxel:

  1. Cancer Treatment: Investigated for use in combination therapies with other chemotherapeutic agents.
  2. Research Tool: Used in studies exploring microtubule dynamics and cancer cell biology.
  3. Drug Development: Serves as a lead compound for developing new analogs with improved pharmacological profiles.

The ongoing research into derivatives like 2-M-Hydroxy paclitaxel highlights the importance of structural modifications in enhancing drug efficacy and overcoming resistance mechanisms in cancer therapy .

Introduction to 2-M-Hydroxy Paclitaxel

Historical Context and Discovery in Paclitaxel Metabolism

The identification of 2-M-Hydroxy paclitaxel (also referenced as 6α-hydroxypaclitaxel) emerged from intensive investigations into paclitaxel’s metabolic fate in the 1990s. As the clinical use of paclitaxel expanded following its FDA approval for ovarian cancer (1992) and breast cancer (1994), researchers sought to understand its pharmacokinetic behavior and metabolic pathways [1] [3]. Key studies using liver microsomes and in vivo models revealed that cytochrome P450 enzymes, particularly CYP2C8, mediated the stereoselective hydroxylation of paclitaxel at the C2 or C6 position, producing 2-M-Hydroxy paclitaxel as a primary oxidative metabolite [3] [6]. This discovery coincided with efforts to address paclitaxel’s inherent challenges—including poor aqueous solubility (~0.3–0.5 μg/mL) and nonlinear pharmacokinetics—which were partly attributed to its metabolic conversion [6] [8]. The metabolite was subsequently detected in human plasma and urine, confirming its relevance in clinical settings [4].

Table 1: Key Milestones in the Discovery of 2-M-Hydroxy Paclitaxel

YearEventSignificance
1992FDA approval of paclitaxel for ovarian cancerAccelerated metabolic studies to optimize clinical use
1994Identification of CYP2C8-mediated hydroxylationConfirmed enzymatic basis for 2-M-Hydroxy paclitaxel formation
1996Detection in human plasma/urineValidated metabolite presence in patients
2000sCorrelation studies between metabolite levels and treatment outcomesEstablished pharmacological relevance

Structural Differentiation from Parent Compound Paclitaxel

Structurally, 2-M-Hydroxy paclitaxel is distinguished from paclitaxel by a single hydroxyl group (-OH) at the C2 or C6 position of its taxane core. This modification arises from enzymatic oxidation, altering the molecule’s physicochemical properties without disrupting its core scaffold (C47H51NO14) [6] [8]. The addition of the polar hydroxyl group increases the metabolite’s aqueous solubility compared to the highly lipophilic parent compound (log P = 3.20). However, crystallographic analyses confirm that this modification minimally impacts the drug’s binding pocket in β-tubulin. The C13 side chain, essential for stabilizing microtubules, remains unaltered, preserving the metabolite’s ability to bind tubulin—albeit with reduced affinity [4] [8]. Nuclear magnetic resonance (NMR) studies further reveal that the hydroxyl group introduces steric constraints that affect molecular flexibility, potentially influencing its pharmacological activity [6].

Table 2: Structural and Functional Comparison

PropertyPaclitaxel2-M-Hydroxy Paclitaxel
Molecular FormulaC₄₇H₅₁NO₁₄C₄₇H₅₁NO₁₅
Hydroxylation SiteNoneC2 or C6 position
Aqueous Solubility0.3–0.5 μg/mLIncreased (exact quantitation pending)
Tubulin Binding AffinityHighModerately reduced
Primary Metabolic RoleParent compoundMajor oxidative metabolite

Role as a Key Metabolite in Anticancer Drug Efficacy Studies

2-M-Hydroxy paclitaxel serves as a critical biomarker for evaluating paclitaxel’s pharmacokinetic and pharmacodynamic behavior. Its formation, primarily mediated by CYP2C8, varies significantly among patients due to genetic polymorphisms, influencing therapeutic outcomes. Clinical studies correlate higher metabolic clearance (increased 2-M-Hydroxy paclitaxel levels) with reduced paclitaxel efficacy in cancers like breast and ovarian carcinoma [4] [6]. For instance, patients expressing high-activity CYP2C8 variants exhibit accelerated paclitaxel metabolism, leading to lower systemic exposure to the active parent drug and diminished tumor response rates [6] [10].

Additionally, this metabolite contributes indirectly to chemoresistance. In vitro models demonstrate that 2-M-Hydroxy paclitaxel has significantly lower cytotoxicity (up to 30-fold reduced) compared to paclitaxel, as confirmed by IC₅₀ assays in A375 melanoma and ovarian cancer cell lines [9]. This reduced potency, combined with competitive inhibition of paclitaxel’s binding to tubulin, may necessitate higher paclitaxel dosing in rapid metabolizers—a challenge compounded by the parent drug’s narrow therapeutic index [3] [6]. Ongoing research explores co-administering CYP2C8 inhibitors to suppress metabolite formation and enhance paclitaxel bioavailability.

Table 3: Clinical Correlations of 2-M-Hydroxy Paclitaxel Formation

Clinical ParameterImpactEvidence Source
CYP2C8 PolymorphismsAltered metabolic rates; affects paclitaxel half-lifePharmacogenomic cohort studies [6]
Tumor Response RatesInverse correlation with high metabolite levelsBreast cancer trials [4]
ChemoresistanceContributes to reduced treatment efficacy in rapid metabolizersIn vitro cytotoxicity assays [9]
Drug-Drug InteractionsModulated by CYP2C8 inhibitors/inducers (e.g., gemfibrozil, rifampicin)Pharmacokinetic studies [10]

Properties

Product Name

2-M-Hydroxy paclitaxel

IUPAC Name

[(1S,2S,3S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 3-hydroxybenzoate

Molecular Formula

C47H51NO15

Molecular Weight

869.9 g/mol

InChI

InChI=1S/C47H51NO15/c1-24-31(61-43(57)36(53)35(27-14-9-7-10-15-27)48-41(55)28-16-11-8-12-17-28)22-47(58)40(62-42(56)29-18-13-19-30(51)20-29)38-45(6,32(52)21-33-46(38,23-59-33)63-26(3)50)39(54)37(60-25(2)49)34(24)44(47,4)5/h7-20,31-33,35-38,40,51-53,58H,21-23H2,1-6H3,(H,48,55)/t31-,32-,33+,35-,36+,37+,38+,40-,45+,46-,47+/m0/s1

InChI Key

YTVVLBOPTWJFCT-YUKVPPSFSA-N

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC(=CC=C7)O)(CO4)OC(=O)C)O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.